molecular formula C44H54O5 B1670956 Gianvi CAS No. 164017-31-6

Gianvi

Katalognummer B1670956
CAS-Nummer: 164017-31-6
Molekulargewicht: 662.9 g/mol
InChI-Schlüssel: JLQFVGYYVXALAG-CFEVTAHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gianvi is a combination birth control pill containing female hormones that prevent ovulation . It also causes changes in your cervical mucus and uterine lining, making it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus . Gianvi is used as contraception to prevent pregnancy . This medicine is also used to treat moderate acne in women who are at least 14 years old and have started having menstrual periods, and who wish to use birth control pills .


Molecular Structure Analysis

Drospirenone, one of the active ingredients in Gianvi, is a synthetic progestin commonly found in oral contraceptives . Its chemical formula is C24H30O3 .

Safety And Hazards

Gianvi may cause serious side effects. Stop using Gianvi and call your doctor at once if you have signs of a stroke, blood clot, heart attack, liver problems, increased blood pressure, swelling in your hands, ankles, or feet, a change in the pattern or severity of migraine headaches, or symptoms of depression . Do not use Gianvi if you are pregnant or if you recently had a baby .

Zukünftige Richtungen

Gianvi should be taken in the order directed on the package at the same time each day, preferably after the evening meal or at bedtime with some liquid, as needed . Gianvi can be taken without regard to meals . Gianvi should not be considered effective as a contraceptive until after the first 7 consecutive days of product administration .

Eigenschaften

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFVGYYVXALAG-CFEVTAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936898
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yasmin

CAS RN

164017-31-6
Record name Drospirenone mixture with Ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gianvi
Reactant of Route 2
Gianvi
Reactant of Route 3
Gianvi
Reactant of Route 4
Gianvi
Reactant of Route 5
Gianvi
Reactant of Route 6
Gianvi

Citations

For This Compound
134
Citations
R Files, AM Files, FDAS Recalls - dailymed.nlm.nih.gov
Gianvi TM provides an oral contraceptive regimen consisting of 24 active film coated tablets each containing 3 mg of drospirenone and 0.02 mg of ethinyl estradiol stabilized by betadex …
Number of citations: 2 dailymed.nlm.nih.gov
P Tab - The APRN's Complete Guide to Prescribing Pediatric …, 2018 - books.google.com
(Gianvi, Ocella, Syeda, Vestura, Yasmin, Zarah), have an FDA indication for treatment of PMDD in post-menarchal females who choose to use an OCP. Contraindicated with renal and …
Number of citations: 0 books.google.com
JH Ribowsky - JAAPA, 2011 - journals.lww.com
… alleged to have suffered personal injuries, some of them fatal, from the use of Bayer’s oral contraceptive products Yasmin TM and/or YAZ TM or from the use of Ocella TM and/or Gianvi …
Number of citations: 5 journals.lww.com
D Tab - The APRN's Complete Guide to Prescribing Drug …, 2017 - books.google.com
(Gianvi, Ocella, Syeda, Vestura, Yasmin, Zarah) have an FDA indication for treatment of PMDD in females who choose to use an OCP. Contraindicated with renal and adrenal …
Number of citations: 2 books.google.com
H Blode, K Kowal, K Roth, S Reif - The European journal of …, 2012 - Taylor & Francis
Objective To investigate the pharmacokinetics of drospirenone (DRSP) and ethinylestradiol (EE) in Caucasian and Japanese women. Method Three open-label, non-randomised …
Number of citations: 29 www.tandfonline.com
I Puskás, L Szente, L Szőcs, É Fenyvesi - Periodica Polytechnica …, 2023 - pp.bme.hu
The number of the cyclodextrin-containing drug formulations on the market has been continuously growing since the first drug (prostaglandin E1 formulated with α-cyclodextrin) was …
Number of citations: 11 pp.bme.hu
M Safarpour, K Ryan, J Zavatsky, JM Fagan - 2013 - rucore.libraries.rutgers.edu
… , there were about 10,000 lawsuits filed against Bayer by women who suffered from blood clots, or the families of the women who have died while taking Yasmin, Yaz, Ocella or Gianvi. …
Number of citations: 3 rucore.libraries.rutgers.edu
H Husein‐ElAhmed - Dermatologic therapy, 2015 - Wiley Online Library
Acne vulgaris is a very common condition affecting up of 93% of adolescents. Although rare, this disease may persist in adulthood. In adult women with acne (those older than 25 years …
Number of citations: 42 onlinelibrary.wiley.com
KJ Renfro, H Hoffmann - Hormones and Behavior, 2013 - Elsevier
The present study examined differences in olfactory sensitivity between 16 naturally cycling (NC) women and 17 women taking monophasic oral contraceptives (OCs) to six odors: …
Number of citations: 48 www.sciencedirect.com
WL Zhang, Z Dong, JY Zhang, MZ Lyu… - Reproductive and …, 2021 - mednexus.org
This study aimed to estimate the risk of venous thromboembolism (VTE), arterial thromboembolism (ATE), and other side effects following the use of drospirenone (DRSP)-containing …
Number of citations: 5 mednexus.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.